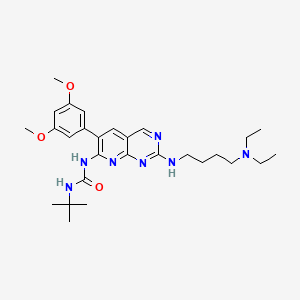

PD173074

Vue d'ensemble

Description

PD173074 est un inhibiteur sélectif et puissant des récepteurs du facteur de croissance des fibroblastes (FGFR). Il s'agit d'un inhibiteur compétitif de l'ATP qui agit sur les FGFR1, FGFR2, FGFR3 et FGFR4. Ce composé a montré un potentiel significatif dans diverses applications de recherche scientifique, en particulier dans la recherche sur le cancer, en raison de sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

PD173074 has a wide range of scientific research applications, including:

Cancer Research: this compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, small cell lung cancer, and gastric cancer. .

Stem Cell Research: This compound is used to maintain the undifferentiated state of embryonic stem cells and to promote the reprogramming of induced pluripotent stem cells

Drug Resistance Studies: This compound has been found to reverse multidrug resistance in cancer cells by inhibiting the efflux function of ABC transporters.

Mécanisme D'action

Target of Action

PD173074 is a potent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family . It primarily targets FGFR1 and FGFR3, with IC50 values of 5 nM and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . FGFRs are a sub-family of Receptor Tyrosine Kinases (RTKs) that play crucial roles in cellular activities, including proliferation, differentiation, and survival .

Mode of Action

This compound acts as an ATP-competitive inhibitor of FGFR . It competes with ATP for binding to the intracellular domain of FGFR, thereby inhibiting the autophosphorylation of FGFR3 . This inhibition disrupts the FGFR signaling pathway, leading to changes in cellular activities .

Biochemical Pathways

The primary pathway affected by this compound is the FGF/FGFR signaling pathway . This pathway is integral to various cellular functions, including proliferation, differentiation, apoptosis, and migration . Abnormalities in this pathway can promote diseases, especially malignant tumors . This compound has been shown to inhibit the activation of this pathway, thereby affecting these downstream cellular functions .

Pharmacokinetics

This compound is a small molecule drug that can be absorbed and distributed in the body. It has been reported that this compound can accumulate in lysosomes, which may affect its bioavailability .

Result of Action

This compound has been shown to decrease the viability of several human cancer cells . It induces apoptosis in a concentration-dependent manner, correlated with the inhibition of Mcl-1 and survivin, and an increase in the ratio of Bax/Bcl-2 . This compound also blocks cell migration and invasion in vitro . In animal models, it significantly inhibits tumor growth without obvious side effects .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of certain cells in the tumor microenvironment, such as myeloid-derived suppressor cells (MDSCs), can affect the efficacy of this compound . Reduction in MDSCs by this compound leads to increased infiltration of CD4+ and CD8+ T cells in the spleens and tumors, enhancing its antitumor effect .

Analyse Biochimique

Biochemical Properties

PD173074 acts as an ATP-competitive inhibitor of FGFR, specifically FGFR1 and FGFR3, with IC50 values of 5 and 21.5 nM respectively . It also inhibits FGFR2, FGFR4, and vascular endothelial growth factor receptor 2 (VEGFR2) . The compound interacts with these receptors, blocking their activity and thereby influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit the proliferation of certain cancer cells . In addition, this compound can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activation and cleavage of cytokeratin 18 . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to FGFRs, blocking their activity and thereby inhibiting the downstream signaling pathways . This leads to changes in gene expression and can result in the induction of apoptosis . This compound also stimulates the ATPase activity of ABCB1 in a concentration-dependent manner, indicating a direct interaction with the transporter .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. It has been found that the compound’s effects on cell proliferation and apoptosis can be observed after a certain period of exposure . This compound is stable at -20°C and is protected from prolonged exposure to light .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice with xenografts, daily oral administration of this compound for 28 days significantly inhibited tumor growth

Metabolic Pathways

This compound is involved in the FGFR signaling pathway . It inhibits FGFRs, thereby blocking the downstream signaling pathways and affecting various cellular processes . The specific metabolic pathways that this compound is involved in and the enzymes or cofactors it interacts with require further study.

Subcellular Localization

Méthodes De Préparation

PD173074 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de pyrido[2,3-d]pyrimidine. La voie de synthèse implique généralement les étapes suivantes :

Formation du noyau de pyrido[2,3-d]pyrimidine : Elle est réalisée par une réaction de condensation entre la 2-aminopyridine et un aldéhyde ou une cétone approprié.

Réactions de substitution : La structure du noyau est ensuite modifiée par diverses réactions de substitution pour introduire des groupes fonctionnels qui améliorent son activité inhibitrice.

Modifications finales :

Analyse Des Réactions Chimiques

PD173074 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène du composé. Les réactifs courants comprennent les agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent les agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre. .

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés.

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound a montré qu'il inhibait la prolifération de diverses lignées cellulaires cancéreuses, notamment le cancer du sein, le cancer bronchique à petites cellules et le cancer gastrique. .

Recherche sur les cellules souches : This compound est utilisé pour maintenir l'état indifférencié des cellules souches embryonnaires et pour favoriser la reprogrammation des cellules souches pluripotentes induites

Études sur la résistance aux médicaments : This compound a été trouvé pour inverser la résistance aux médicaments multiples dans les cellules cancéreuses en inhibant la fonction d'efflux des transporteurs ABC.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des récepteurs du facteur de croissance des fibroblastes. Il entre en compétition avec l'adénosine triphosphate (ATP) pour se lier au domaine kinase des FGFR, empêchant ainsi la phosphorylation et l'activation des voies de signalisation en aval. Cette inhibition entraîne la suppression de la prolifération cellulaire, l'induction de l'apoptose et l'inhibition de l'angiogenèse .

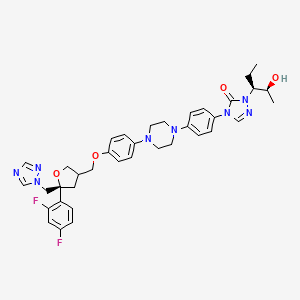

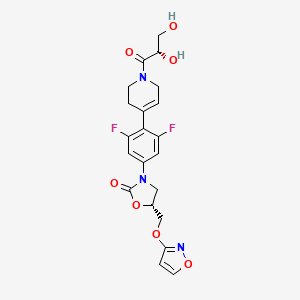

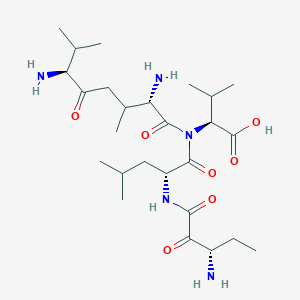

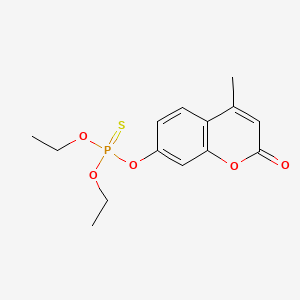

Comparaison Avec Des Composés Similaires

PD173074 est unique par sa grande sélectivité et sa puissance pour les FGFR par rapport à d'autres composés similaires. Voici quelques composés similaires :

SU5402 : Un autre inhibiteur des FGFR, mais this compound est environ 1 000 fois plus puissant.

Foretinib (GSK1363089) : Un inhibiteur multi-kinase qui cible MET et VEGFR en plus des FGFR.

Apatinib : Un inhibiteur de VEGFR qui présente également une activité contre les transporteurs ABC.

This compound se démarque par sa grande sélectivité pour les FGFR et sa capacité à inverser la résistance aux médicaments multiples dans les cellules cancéreuses.

Propriétés

IUPAC Name |

1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N7O3/c1-8-35(9-2)13-11-10-12-29-26-30-18-20-16-23(19-14-21(37-6)17-22(15-19)38-7)25(31-24(20)32-26)33-27(36)34-28(3,4)5/h14-18H,8-13H2,1-7H3,(H3,29,30,31,32,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCUKNQANPLTEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC1=NC2=NC(=C(C=C2C=N1)C3=CC(=CC(=C3)OC)OC)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176363 | |

| Record name | PD-173074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219580-11-7 | |

| Record name | N-[2-[[4-(Diethylamino)butyl]amino]-6-(3,5-dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]-N′-(1,1-dimethylethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219580-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PD 173074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219580117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-173074 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD 173074 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PD-173074 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4TLL8634Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

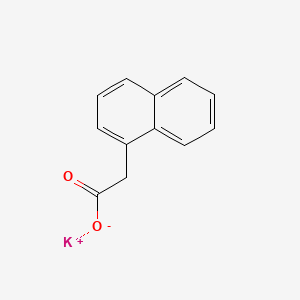

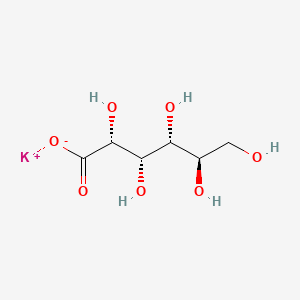

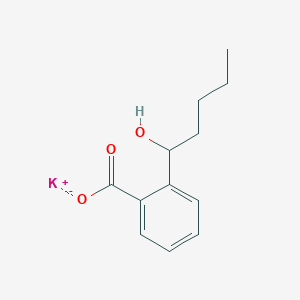

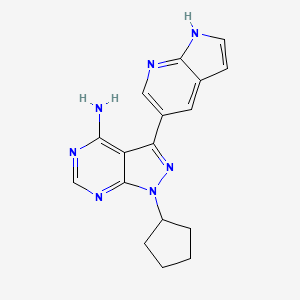

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

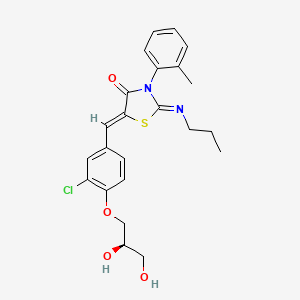

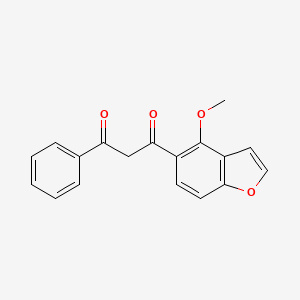

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.